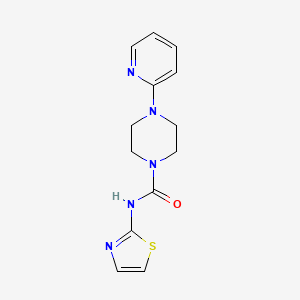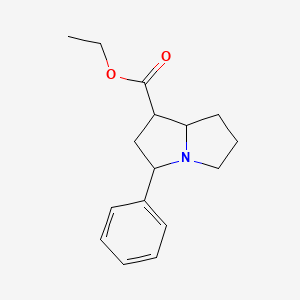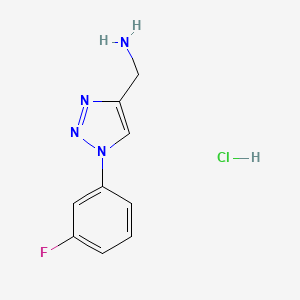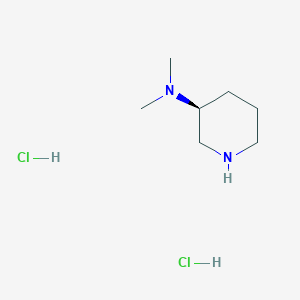
N-(4-(1H-四唑-1-基)苯基)-2-氧代-2H-吡喃-5-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(1H-tetrazol-1-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide is a compound that features a tetrazole ring and a pyran ring. Tetrazoles are known for their diverse biological activities and are used in various fields such as material and medicinal chemistry
科学研究应用
N-(4-(1H-tetrazol-1-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying various biochemical pathways.
Medicine: Due to its potential pharmacological properties, it is investigated for use in drug development.
作用机制
Target of action
Compounds with a tetrazole group are often used as bioisosteres for carboxylic acids in drug design. They can interact with the same proteins as the corresponding carboxylic acids, often with similar binding affinities .
Mode of action
The tetrazole group can form hydrogen bonds with its target protein, similar to carboxylic acids. This can lead to changes in the protein’s conformation or activity .
Biochemical pathways
The exact pathways affected would depend on the specific protein targets of the compound. Tetrazole-containing compounds have been found to have a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
准备方法
One common method for synthesizing tetrazole derivatives is the reaction of amines with triethyl orthoformate and sodium azide . The reaction conditions often involve heating and the use of catalysts to facilitate the formation of the tetrazole ring. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
化学反应分析
N-(4-(1H-tetrazol-1-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where different substituents can be introduced. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
N-(4-(1H-tetrazol-1-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide can be compared with other tetrazole-containing compounds such as:
5-Phenyl-1H-tetrazole: Known for its use in coordination chemistry and as a ligand in the synthesis of metal complexes.
N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide: Used in medicinal chemistry for its biological activity.
3-Phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide: Investigated for its potential pharmacological properties. The uniqueness of N-(4-(1H-tetrazol-1-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide lies in its combination of the tetrazole and pyran rings, which may confer distinct chemical and biological properties.
属性
IUPAC Name |
6-oxo-N-[4-(tetrazol-1-yl)phenyl]pyran-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5O3/c19-12-6-1-9(7-21-12)13(20)15-10-2-4-11(5-3-10)18-8-14-16-17-18/h1-8H,(H,15,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBGAJGPFFJQPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=COC(=O)C=C2)N3C=NN=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2363463.png)
![1-(2-bromoallyl)-2-isobutyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2363464.png)
![1-allyl-4-(1-(3-(2,6-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2363465.png)
![N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2363467.png)
![2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2363468.png)
![2-(4-fluorophenyl)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2363471.png)


![N-[3-(dimethylamino)propyl]-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2363478.png)

![7-[4-(1H-imidazol-1-yl)phenyl]-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2363480.png)
![(E)-5-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2363481.png)
![(5E)-3-(2-aminoethyl)-5-[[4-(difluoromethoxy)-3-methoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2363483.png)

